
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, also known as HCT-1026, is a novel compound that has been synthesized for potential use in scientific research. This compound is a member of the chroman class of compounds, which have been shown to have various biological activities.
Wissenschaftliche Forschungsanwendungen
Analytical Applications in Lipid Peroxidation Assays
One scientific application of methanesulfonic acid derivatives, closely related to N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide, is in the development of analytical techniques for assessing lipid peroxidation. Gérard-Monnier and colleagues (1998) discovered that 1-methyl-2-phenylindole reacts with malondialdehyde (MDA) and 4-hydroxyalkenals under acidic conditions, forming a stable chromophore with intense maximal absorbance. This reaction, optimized using methanesulfonic acid, serves as the basis for a new colorimetric assay of lipid peroxidation, allowing for the measurement of MDA and 4-hydroxyalkenals in biological samples (Gérard-Monnier et al., 1998).
Drug Metabolism and Biocatalysis
In the realm of drug metabolism, methanesulfonic acid derivatives have been utilized in studying the metabolic pathways of pharmaceutical compounds. Zmijewski et al. (2006) demonstrated the application of a microbial-based surrogate biocatalytic system using Actinoplanes missouriensis to produce mammalian metabolites of LY451395, a biaryl-bis-sulfonamide AMPA receptor potentiator. This approach facilitated the generation of several metabolites in sufficient quantities for structural characterization, highlighting the potential of methanesulfonic acid derivatives in elucidating drug metabolism pathways (Zmijewski et al., 2006).
Synthesis of Vinylsulfones and Vinylsulfonamides
Methanesulfonic acid derivatives are also crucial in synthetic organic chemistry, particularly in the synthesis of vinylsulfones and vinylsulfonamides, which have a broad range of biological activities. A study presented a simple and efficient protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide, showcasing the versatility of methanesulfonic acid derivatives in synthesizing compounds with significant enzyme inhibition potential (2020).
Buffer Solutions in Biochemical Research
Methanesulfonic acid derivatives play a role in biochemical research, particularly in the preparation of buffer solutions. Taha and Lee (2010) investigated the solubilities and transfer free energies of TRIS and related buffers from water to aqueous ethanol solutions, underlining the importance of these compounds in creating stable pH environments for various biochemical and physiological studies (Taha & Lee, 2010).
Wirkmechanismus
Target of Action
It has been found to block male gamete formation in the malaria parasite life cycle , suggesting that it may target proteins or enzymes involved in this process.
Result of Action
The compound has been found to block male gamete formation in the malaria parasite life cycle and subsequent transmission of the parasite to the mosquito with nanomolar activity . This suggests that it may have potential as an antimalarial agent, particularly in strategies aimed at blocking transmission.
Eigenschaften
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-1-phenylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c19-17(10-11-22-16-9-5-4-8-15(16)17)13-18-23(20,21)12-14-6-2-1-3-7-14/h1-9,18-19H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBVIJDLFOWNBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C1(CNS(=O)(=O)CC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxychroman-4-yl)methyl)-1-phenylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2942095.png)
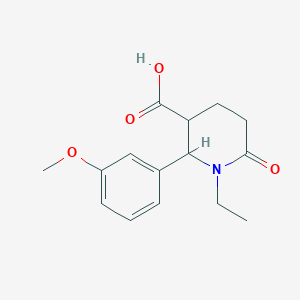
![(Z)-2-bromo-N-(3-(2-ethoxyethyl)-4-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2942098.png)
![(Z)-methyl 2-(2-((2-(1,3-dioxoisoindolin-2-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2942099.png)

![3-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-6-pyridin-4-ylpyridazine](/img/structure/B2942103.png)
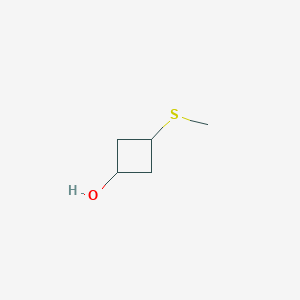
![4-[(6-bromo-1H-1,3-benzodiazol-2-yl)methyl]aniline dihydrochloride](/img/structure/B2942107.png)
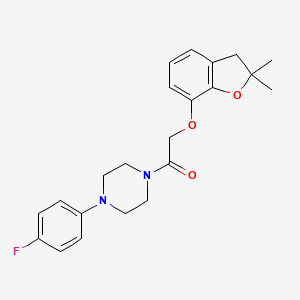
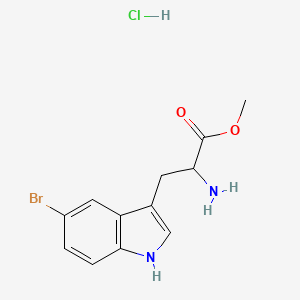

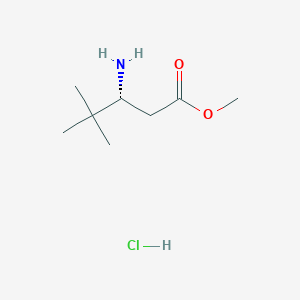
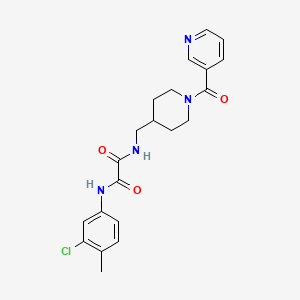
![4-[3-(4-Fluorophenoxy)benzoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2942118.png)